molecular formula C15H23BFNO2 B1456130 4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester CAS No. 2040476-06-8

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

Cat. No.: B1456130
CAS No.: 2040476-06-8
M. Wt: 279.16 g/mol
InChI Key: YPAUMBMWEOYOGY-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BFNO2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell .

Properties

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAUMBMWEOYOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.